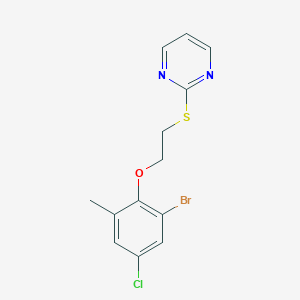![molecular formula C18H19NO4 B215576 Methyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B215576.png)
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate, also known as PBAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBAB belongs to the class of benzamides and is used as a synthetic intermediate in the preparation of various organic compounds.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has several advantages for lab experiments. It is readily available and can be easily synthesized in the laboratory. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is also stable under normal laboratory conditions and can be stored for an extended period. However, Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is also relatively expensive compared to other benzamides.
Direcciones Futuras
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for Methyl 4-[(2-phenoxybutanoyl)amino]benzoate research include:
1. Investigating the potential use of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
2. Studying the mechanism of action of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate to gain a better understanding of its therapeutic effects.
3. Developing new synthetic methods for Methyl 4-[(2-phenoxybutanoyl)amino]benzoate to improve its yield and reduce its cost.
4. Studying the pharmacokinetics and pharmacodynamics of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate to determine its optimal dosage and administration route.
5. Investigating the potential use of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential therapeutic applications of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate and to develop new synthetic methods for its preparation.
Métodos De Síntesis
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate can be synthesized through a multistep reaction process. The first step involves the reaction of 4-aminobenzoic acid with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting intermediate is then treated with methyl chloroformate to obtain Methyl 4-[(2-phenoxybutanoyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
Nombre del producto |
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate |
|---|---|
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
methyl 4-(2-phenoxybutanoylamino)benzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-16(23-15-7-5-4-6-8-15)17(20)19-14-11-9-13(10-12-14)18(21)22-2/h4-12,16H,3H2,1-2H3,(H,19,20) |
Clave InChI |
HCRUNNDNQPASSB-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=CC=C2 |
SMILES canónico |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)


![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)


![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)
![N-cyclopentyl-N-[3-(phenylsulfanyl)propyl]amine](/img/structure/B215516.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B215518.png)